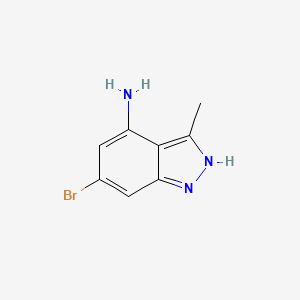

6-bromo-3-methyl-1H-Indazol-4-amine

Description

A Glimpse into the Indazole Scaffold in Heterocyclic Chemistry

The indazole scaffold, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone of heterocyclic chemistry. nih.govwikipedia.org This unique arrangement of atoms imparts a range of interesting chemical and physical properties to indazole-containing molecules, making them a fertile ground for discovery.

The Journey of Indazole Research: A Historical Perspective

The story of indazole research began in the late 19th century, with the first synthesis of the parent compound, indazole, by Emil Fischer in 1883. researchgate.net Early research focused on understanding the fundamental properties and reactivity of this novel heterocyclic system. Over the decades, and with the advent of modern analytical techniques, our understanding of indazoles has deepened, revealing their potential in various scientific fields. The 20th and 21st centuries have witnessed an explosion in indazole research, driven by the discovery of their diverse biological activities and applications in material science.

The Central Role of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are organic compounds that contain at least one nitrogen atom within a ring structure. These compounds are of immense importance in both chemical and biological sciences. openmedicinalchemistryjournal.commdpi.comijsrtjournal.com They form the core structures of a vast array of natural products, including alkaloids, vitamins, and hormones. mdpi.com Furthermore, a significant percentage of pharmaceuticals currently on the market contain nitrogen heterocycles, highlighting their critical role in drug discovery. openmedicinalchemistryjournal.comnih.gov The presence of nitrogen atoms can influence a molecule's polarity, basicity, and ability to form hydrogen bonds, all of which are crucial for biological interactions. nih.gov

The Unique Contributions of Substituted Indazoles

The true power of the indazole scaffold lies in its susceptibility to substitution. By attaching different functional groups to the indazole core, chemists can fine-tune the molecule's properties, creating a vast library of compounds with unique characteristics. These "substituted indazoles" have found applications in a wide range of fields, from medicine to materials science. nih.govnih.gov

Indazoles as Pharmacophores and Chemical Probes

In medicinal chemistry, a pharmacophore is the part of a molecule that is responsible for its biological activity. The indazole ring system is considered a "privileged scaffold" because it can interact with a variety of biological targets, making it a valuable pharmacophore in drug design. nih.govresearchgate.netpharmablock.com Indazole derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents. nih.govresearchgate.net They are also used as chemical probes, which are small molecules that can be used to study biological processes.

Expanding Horizons: Indazoles Beyond Medicine

While the majority of indazole research has focused on medicinal chemistry, there is a growing interest in their application in other areas. The unique electronic properties of some indazole derivatives make them promising candidates for use in organic electronics and other advanced materials. chemimpex.com Their ability to form stable complexes with metal ions also opens up possibilities for their use in catalysis. chemimpex.com

A Specific Focus: The Research Potential of 6-bromo-3-methyl-1H-Indazol-4-amine

Within the vast family of substituted indazoles, this compound has emerged as a compound of particular interest to the research community. Its specific substitution pattern—a bromine atom at the 6-position, a methyl group at the 3-position, and an amine group at the 4-position—confers a unique set of properties that make it a valuable tool for scientific investigation.

This compound serves as a key building block in the synthesis of more complex molecules, particularly in the development of potential therapeutic agents and novel materials. chemimpex.com The presence of the bromine atom, for example, provides a reactive handle for further chemical modifications, allowing for the creation of a diverse range of derivatives. The amine and methyl groups also play a crucial role in influencing the molecule's interactions with its environment.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C8H8BrN3 |

| Molecular Weight | 226.07 g/mol |

| CAS Number | 1000342-03-9 |

| Synonyms | 6-bromo-3-methyl-2H-indazol-4-amine, 1H-Indazol-4-amine, 6-bromo-3-methyl- |

| Physical State | Solid |

| Note: Data sourced from PubChem. nih.gov |

Rationale for Investigating this Specific Chemical Compound Structure

The specific chemical structure of this compound presents a compelling case for scientific investigation. The rationale stems from the strategic placement of its substituents on the indazole core, each contributing to its potential utility as a building block in the synthesis of pharmacologically active molecules.

The indazole core itself is a well-established pharmacophore. pnrjournal.com The bromine atom at the 6-position is a key feature; halogens can influence a molecule's pharmacokinetic properties and often serve as a handle for further chemical modifications through cross-coupling reactions, such as Suzuki or Heck couplings. evitachem.com This allows for the construction of more complex molecular architectures.

The amine group at the 4-position provides a site for forming hydrogen bonds, which is crucial for binding to biological targets like enzymes and receptors. nih.gov It also serves as a synthetic handle for derivatization to create libraries of related compounds for structure-activity relationship (SAR) studies. The methyl group at the 3-position can also influence the compound's binding affinity and metabolic stability.

Compounds with similar substitution patterns, such as 6-bromo-1H-indazol-3-yl-amine and 6-bromo-1-methyl-1H-indazol-4-amine, are utilized as key intermediates in the synthesis of potential treatments for cancer and neurological disorders. chemimpex.com Therefore, the investigation of this compound is a logical step in the exploration of new chemical space for drug discovery and materials science. chemimpex.com

Current Gaps and Future Directions in Research on Related Indazole Derivatives

Despite the significant progress in the field of indazole chemistry, several challenges and opportunities for future research remain. A primary gap is the emergence of drug resistance to existing anticancer therapies, which necessitates the development of novel indazole-based agents that can overcome these resistance mechanisms. researchgate.net

Future research will likely focus on the following areas:

Development of Novel Synthetic Methodologies: There is a continuing need for more efficient, cost-effective, and environmentally friendly methods for synthesizing functionalized indazoles. researchgate.netresearchgate.netorganic-chemistry.org This includes the use of new catalysts and reaction conditions to improve yields and stereoselectivity. researchgate.net

Structure-Activity Relationship (SAR) Studies: A deeper understanding of how the substitution pattern on the indazole ring affects biological activity is crucial. researchgate.net The synthesis and screening of diverse libraries of indazole derivatives will help to identify key structural features for optimal potency and selectivity.

Exploration of New Therapeutic Areas: While much of the focus has been on cancer, the diverse pharmacological activities of indazoles suggest their potential in treating other diseases. nih.govnih.gov Future research could explore their application as anti-inflammatory, neuroprotective, or antimicrobial agents. ontosight.ainih.gov

Application in Materials Science: The unique electronic properties of indazole derivatives make them promising candidates for use in organic electronics and other advanced materials. chemimpex.comresearchgate.net Further investigation into their photophysical properties could lead to the development of new materials for organic light-emitting diodes (OLEDs) and photovoltaics. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-methyl-2H-indazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-4-8-6(10)2-5(9)3-7(8)12-11-4/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAMFUFNVSKGRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=CC2=NN1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601295088 | |

| Record name | 6-Bromo-3-methyl-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-03-9 | |

| Record name | 6-Bromo-3-methyl-1H-indazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-methyl-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 6-bromo-3-methyl-1H-Indazol-4-amine

The construction of the this compound scaffold can be achieved through various synthetic pathways, primarily involving the formation of the indazole ring from appropriately substituted benzene (B151609) precursors, followed by or preceded by functional group introductions.

The formation of the indazole ring system is typically accomplished by cyclization of functionalized benzene derivatives. researchgate.net A common and effective strategy involves the intramolecular cyclization of ortho-substituted phenyl derivatives.

One established method begins with a substituted aniline. thieme-connect.de For instance, a synthesis can start from 2-methylbenzoic acid, which undergoes a sequence of reactions including bromination, nitration, and esterification. researchgate.net The subsequent reduction of the nitro group, often with zinc, yields an aminoester intermediate which can then be cyclized to form the indazole core. researchgate.net

Another prominent pathway is the reaction of o-halobenzonitriles with hydrazine (B178648). thieme-connect.de For example, a substituted 2,6-dichlorobenzonitrile (B3417380) can react with hydrazine hydrate (B1144303) to form the 3-aminoindazole ring. chemrxiv.orgresearchgate.net The reaction can proceed through two plausible pathways: an initial SNAr reaction where hydrazine displaces a chloro substituent, followed by an intramolecular cyclization onto the cyano group, or an initial attack of hydrazine on the cyano group followed by an intramolecular SNAr cyclization. chemrxiv.org A related transformation uses 2-fluorobenzonitriles or 2-iodobenzonitriles to produce 1H-indazol-3-amines. thieme-connect.de

Reductive cyclization of 2-nitrobenzylidene anilines, which can be formed from 2-nitrobenzaldehydes, also provides a route to the indazole core. thieme-connect.de

Achieving the specific substitution pattern of this compound requires careful regioselective control during the synthesis. The introduction of the bromine atom and the amine group at positions 6 and 4, respectively, is a significant challenge.

Direct bromination of an existing indazole core can be problematic. For example, attempts to directly brominate 4-chloro-1H-indazol-3-amine with N-bromosuccinimide (NBS) were unsuccessful, yielding an undesired regioisomer as the major product. chemrxiv.orgresearchgate.net This highlights the necessity of a synthetic strategy where the regiochemistry is controlled from the outset.

A more successful approach involves the bromination of a precursor before the indazole ring is formed. The regioselective bromination of 2,6-dichlorobenzonitrile can yield 3-bromo-2,6-dichlorobenzonitrile (B3239784). chemrxiv.orgresearchgate.net This intermediate then undergoes a regioselective cyclization with hydrazine, where the desired 7-bromo-4-chloro-1H-indazol-3-amine is formed preferentially over the other isomer. chemrxiv.org This strategy of pre-functionalizing the benzene ring before cyclization is a key method for controlling the final substitution pattern.

For the introduction of the 4-amino group, a common strategy is the reduction of a nitro group at the corresponding position. This reduction can be carried out using methods such as catalytic hydrogenation (e.g., H₂/Pd-C) or stoichiometric reduction with agents like iron in hydrochloric acid (Fe/HCl).

The introduction of the bromine atom at the 6-position is typically achieved via electrophilic bromination. Reagents such as elemental bromine (Br₂) or N-bromosuccinimide (NBS) are commonly used, often in a strong acid like sulfuric acid or a solvent like dichloromethane. chemrxiv.orgevitachem.com Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to ensure mono-bromination at the desired position and to avoid the formation of di-brominated byproducts. For instance, the bromination of 2,6-dichlorobenzonitrile was optimized using NBS in concentrated sulfuric acid to achieve a high yield of the desired 3-bromo product. researchgate.net

Table 1: Conditions for Regioselective Bromination of 2,6-dichlorobenzonitrile chemrxiv.orgresearchgate.net

| Entry | Brominating Agent (Equiv.) | Solvent (Vols) | Temperature (°C) | Time (h) | Product Purity/Yield |

|---|---|---|---|---|---|

| 1 | Br₂ (2) | 96% H₂SO₄ (10) | 25 | 72 | Low conversion |

| 2 | NBS (1.2) | 96% H₂SO₄ (10) | 25 | 12 | 75% desired product |

| 3 | NBS (1.07) | 96% H₂SO₄ (10) | 25 | 3 | 93% desired product |

The methyl group at the 3-position is often incorporated by starting with a precursor that already contains the methyl group in the correct position relative to the groups that will form the pyrazole (B372694) ring. A synthesis beginning with 2-methylbenzoic acid is an example of this strategy, where the methyl group is present on the aromatic ring from the start of the synthetic sequence. researchgate.net

Advanced Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic methods to construct complex molecules efficiently and selectively. These approaches are applicable to the synthesis of this compound and its derivatives.

The bromine atom at the 6-position of the indazole ring makes it an ideal handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. evitachem.com These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of a wide array of more complex indazole derivatives.

The Suzuki coupling reaction is particularly useful. It typically involves the reaction of the bromo-indazole with a boronic acid or boronic acid ester in the presence of a palladium catalyst and a base. rsc.org For example, 6-bromo-3-iodo-1H-indazole can be used as a key intermediate. The iodine at the 3-position can be selectively coupled first, followed by a reaction at the 6-bromo position, or vice versa, allowing for the stepwise introduction of different substituents. A Suzuki reaction between 6-bromo-3-iodo-1H-indazole and a vinylboronic acid pinacol (B44631) ester was accomplished using a Pd(dppf)Cl₂ catalyst. rsc.org

Table 2: Example of a Suzuki Coupling Reaction with a Bromo-Indazole Intermediate rsc.org

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temperature (°C) | Yield |

|---|

Heck coupling reactions, which couple the bromo-indazole with an alkene, are also a viable strategy for functionalization. evitachem.comrsc.org These catalytic methods provide powerful tools for modifying the indazole scaffold after the core has been constructed. rsc.org

Direct C-H activation is an emerging and powerful strategy for the functionalization of heterocyclic compounds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net

One relevant C-H activation approach is directed ortho-metalation. In this method, a directing metalation group (DMG) on the indazole ring, such as an amide, directs a strong base (typically an organolithium reagent) to deprotonate a specific adjacent C-H bond. The resulting organometallic intermediate can then be trapped with an electrophile. For instance, a directing group could facilitate lithiation at the C-6 position, and subsequent quenching with a bromine source like Br₂ would regioselectively install the bromine atom. This method offers high regioselectivity for the functionalization of the indazole core, avoiding issues seen with direct electrophilic substitution. researchgate.net

Metal-Free Cyclization and Annulation Methods

The formation of the indazole core is a critical step in the synthesis of this compound. While many syntheses rely on transition-metal catalysis, several metal-free alternatives have been developed, offering advantages in terms of cost, toxicity, and ease of purification.

One prominent metal-free strategy involves the cyclization of appropriately substituted phenyl precursors. A practical approach for forming the 3-aminoindazole core involves the treatment of a substituted 2-halobenzonitrile with hydrazine. chemrxiv.orgnih.gov For instance, in the synthesis of a structurally related compound, 7-bromo-4-chloro-1H-indazol-3-amine, the key cyclization step is achieved by reacting 3-bromo-2,6-dichlorobenzonitrile with hydrazine hydrate in the presence of a mild base like sodium acetate. chemrxiv.orgnih.gov This reaction proceeds via an initial nucleophilic attack of hydrazine on either the cyano group or an activated chloro-position, followed by an intramolecular cyclization to form the pyrazole ring fused to the benzene ring. chemrxiv.org

Other notable metal-free methods for constructing the 1H-indazole skeleton include:

From o-aminobenzoximes: A mild and efficient synthesis of 1H-indazoles can be achieved by the selective activation and cyclization of o-aminobenzoximes using methanesulfonyl chloride and triethylamine. This method avoids harsh conditions and produces the indazole products in good to excellent yields. nih.gov

From 2-aminophenones: A one-pot, metal-free reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives provides a direct route to indazoles under mild, air- and moisture-insensitive conditions. organic-chemistry.org

[3+2] Annulation: Arynes can react with hydrazones in a [3+2] annulation approach to afford various indazole derivatives without the need for a metal catalyst. organic-chemistry.org

Dearomative (3+2) Cycloaddition: A more recent metal-free approach involves the C-H amination of arenes and heteroarenes using azidium ions. acs.org This method proceeds through a dearomative (3+2) cycloaddition, followed by a rearrangement sequence to yield arylamines, representing a novel way to functionalize a pre-formed ring system. acs.org

Derivatization and Analog Synthesis of this compound

Once synthesized, this compound serves as a versatile scaffold for the creation of a diverse library of analogs. Derivatization can be targeted at several key positions, including the exocyclic amine group and various sites on the bicyclic indazole ring.

The primary amine at the C4 position is a key handle for chemical modification. Standard amine chemistry can be applied to introduce a wide array of functionalities. A common modification is the formation of amides through acylation with carboxylic acids, acid chlorides, or anhydrides. This strategy is frequently employed in medicinal chemistry to explore structure-activity relationships (SAR). For example, in the development of new anticandidal agents, structurally related 3-phenyl-1H-indazole derivatives were synthesized with various amide functionalities to probe the impact of these groups on biological activity. nih.gov Similarly, series of amide derivatives of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid have been synthesized to evaluate their potential as anticancer agents. researchgate.net

The indazole ring itself offers multiple sites for selective functionalization, allowing for fine-tuning of the molecule's properties.

At the C6-Bromo Position: The bromine atom at position 6 is a versatile functional group. It can readily participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon bonds and introduce aryl or vinyl substituents. evitachem.com It can also be replaced by various nucleophiles.

At the N1-Position: The nitrogen at the 1-position of the indazole ring can be alkylated or arylated. For instance, 6-bromo-1H-indazole can be N-alkylated with propargyl bromide, and the resulting terminal alkyne can undergo a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to link the indazole to other molecular fragments, such as 1,2,3-triazoles. banglajol.inforesearchgate.net

C-H Functionalization: Direct functionalization of the ring's C-H bonds offers an atom-economical route to new analogs. A selective bromination at the C3 position of an indazole derivative has been reported as a strategy to introduce functionality for subsequent coupling reactions. nih.gov Furthermore, novel C-H amination methodologies have been shown to selectively functionalize indazoles at positions that are complementary to traditional methods; for example, 1-methyl-1H-indazole was aminated at the 5-position. acs.org

The synthesis of structurally related analogs is a cornerstone of chemical biology and medicinal chemistry, used to probe biological mechanisms and optimize activity. By systematically altering parts of the this compound structure, researchers can decipher the roles of specific functional groups.

One clear example is the synthesis of libraries of indazole and pyrazole derivatives using strategies of bioisosteric replacement, homologation, and molecular simplification. nih.gov This approach aims to identify the minimal structural features required for a desired biological effect, such as anticandidal activity. nih.gov Another example involves creating a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives to systematically evaluate how changes in the amide portion affect anticancer and antiangiogenic properties. researchgate.net

The synthesis of analogs with different halogen patterns, such as Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate and 6-Bromo-3-iodo-1-methyl-1H-indazole, also serves this purpose. sigmaaldrich.combldpharm.com The iodo group provides a different reactivity profile compared to the bromo group, particularly in cross-coupling reactions, making these compounds valuable intermediates for creating a wider array of derivatives for mechanistic studies.

Optimization of Reaction Conditions and Process Efficiency in Research Synthesis

Moving a synthetic route from a research setting toward larger-scale production requires rigorous optimization of reaction conditions to maximize efficiency, ensure safety, and simplify purification.

A detailed case study on the synthesis of the related compound 7-bromo-4-chloro-1H-indazol-3-amine highlights the key parameters that are typically optimized. chemrxiv.orgnih.gov The two main steps, bromination and cyclization, were systematically refined.

For the bromination of 2,6-dichlorobenzonitrile, N-Bromosuccinimide (NBS) was found to be a superior reagent to elemental bromine, which caused hydration of the nitrile group to an unwanted amide byproduct. nih.gov The stoichiometry of NBS was carefully tuned; using 1.07 equivalents gave the desired product in high conversion (>93 A%) while minimizing the formation of the over-brominated side product. nih.gov

The subsequent cyclization step to form the aminoindazole ring was highly dependent on the solvent and the amount of hydrazine. Aprotic polar solvents like NMP and DMSO led to a poor ratio of the desired regioisomer, while alcoholic solvents like isopropanol (B130326) (IPA) and the water-immiscible ether 2-MeTHF gave improved selectivity. chemrxiv.orgnih.gov The equivalents of hydrazine hydrate were also optimized to drive the reaction to completion. nih.gov This systematic optimization led to a practical, scalable synthesis that avoids the need for costly and time-consuming column chromatography purification. chemrxiv.org

Table 1: Optimization of the Regioselective Cyclization of 3-bromo-2,6-dichlorobenzonitrile (8) to 7-bromo-4-chloro-1H-indazol-3-amine (6) Data sourced from a study on a structurally related compound. chemrxiv.orgnih.gov

| Entry | Solvent | Hydrazine Hydrate (eq.) | Base (eq.) | Temp (°C) | Ratio (6/Isomer) |

|---|---|---|---|---|---|

| 1 | NMP | 2 | NaOAc (1.2) | 60 | ~50:50 |

| 2 | DMSO | 2 | NaOAc (1.2) | 60 | ~50:50 |

| 3 | Ethanol | 2 | NaOAc (1.2) | 80 | ~65:35 |

| 4 | IPA | 2 | NaOAc (1.2) | 85 | ~70:30 |

| 5 | 2-MeTHF | 4 | NaOAc (1.2) | 95 | ~70:30 (>99% conv.) |

Advanced Spectroscopic and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula.

For 6-bromo-3-methyl-1H-indazol-4-amine (C₈H₈BrN₃), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a distinct signature in the mass spectrum, further confirming the presence of this halogen.

While specific experimental HRMS data for this compound is not widely published in readily accessible literature, the expected monoisotopic mass is 224.99016 Da. nih.gov An experimental HRMS analysis would be expected to yield a value extremely close to this, confirming the elemental composition and providing a crucial piece of evidence for the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift and Coupling Analysis

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for assigning the core structure of this compound.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons, the amine (NH₂) protons, the methyl (CH₃) protons, and the indazole NH proton. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of the substituents. The amine group and the bromine atom will significantly affect the positions of the aromatic proton signals. Coupling between adjacent protons (J-coupling) would manifest as splitting patterns (e.g., doublets, triplets), providing information on the substitution pattern of the benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Key signals would correspond to the carbons of the indazole ring system and the methyl group. The chemical shifts of the aromatic carbons are particularly informative, with the carbon atom bonded to the bromine (C-6) and the carbons adjacent to the amine (C-4) and methyl (C-3) groups showing characteristic shifts.

Predicted ¹H and ¹³C NMR Data for this compound (Note: These are estimated values and may differ from experimental results.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~2.5 (s) | ~12 |

| H-5 | ~6.8 (d) | ~115 |

| H-7 | ~7.2 (d) | ~110 |

| NH₂ | ~4.5 (br s) | - |

| NH | ~12.0 (br s) | - |

| C-3 | - | ~145 |

| C-3a | - | ~120 |

| C-4 | - | ~140 |

| C-5 | See H-5 | See C-5 |

| C-6 | - | ~118 |

| C-7 | See H-7 | See C-7 |

| C-7a | - | ~142 |

s = singlet, d = doublet, br s = broad singlet

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectra of molecules like this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of the aromatic protons and trace out the spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly valuable for identifying the connectivity between the methyl group and the C-3 position, and for confirming the positions of the bromine and amine substituents on the aromatic ring by observing long-range correlations from the aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This can be used to confirm the regiochemistry, for example, by observing a spatial correlation between the methyl protons and the H-5 proton.

Advanced NMR for Isomeric Differentiation and Conformational Studies

NMR spectroscopy is a powerful tool for distinguishing between isomers. For instance, the isomeric compound 3-bromo-6-methyl-1H-indazol-4-amine would exhibit a different set of chemical shifts and coupling patterns in its NMR spectra due to the altered positions of the substituents. Advanced NMR techniques can also be employed to study the tautomerism of the indazole ring (1H vs. 2H tautomers) and the conformational preferences of the amine group. The position of the NH proton and its exchange characteristics can provide insights into the dominant tautomeric form in a given solvent.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amine (NH₂) and the indazole (NH) groups, typically in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic indazole ring system would be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be found in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Indazole (NH) | Stretch | ~3200 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl C-H | Stretch | 2850 - 2960 |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 |

| C-Br | Stretch | 500 - 700 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in the molecule.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

As of the latest available data, a public domain single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available. The determination of the precise solid-state molecular structure and conformation of this compound through X-ray crystallography remains a subject for future research.

Determination of Absolute Configuration

The determination of absolute configuration is only applicable to chiral molecules. Since this compound is an achiral molecule, this analysis is not relevant. Should chiral derivatives be synthesized, techniques such as X-ray crystallography of a single enantiomer or its diastereomeric salt would be required to establish the absolute stereochemistry.

Analysis of Intermolecular Interactions and Crystal Packing

Without a determined crystal structure, a definitive analysis of the intermolecular interactions and crystal packing of this compound cannot be conducted. However, based on its chemical structure, which features an amine group (-NH₂) and an indazole nitrogen, it is anticipated that the crystal packing would be significantly influenced by hydrogen bonding. Specifically, N-H···N and N-H···Br interactions are plausible. The bromine atom could also participate in halogen bonding. A comprehensive understanding of these interactions awaits experimental determination of the crystal structure. bohrium.comrsc.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy, such as Circular Dichroism (CD), is employed for the characterization of chiral molecules. As this compound is not chiral, it does not exhibit a CD spectrum. The synthesis of chiral variants or derivatives would be a prerequisite for the application of chiroptical techniques to study their enantiomeric properties. To date, no studies reporting the synthesis and chiroptical analysis of chiral derivatives of this compound have been found in the public literature.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations of Molecular Properties

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. researchgate.net By solving approximations of the Schrödinger equation, DFT can determine a molecule's optimized geometry and a wide array of electronic properties. For 6-bromo-3-methyl-1H-Indazol-4-amine, such calculations provide a foundational understanding of its structure and chemical nature. Publicly available databases provide some pre-computed properties for this molecule. nih.gov

Table 1: Computed Physicochemical Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈BrN₃ | PubChem nih.gov |

| Molecular Weight | 226.07 g/mol | PubChem nih.gov |

| XLogP3 | 2.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. For substituted indazoles, DFT calculations are used to determine these energy values. researchgate.netnih.gov While specific DFT studies for this compound are not publicly available, analysis of similar bromo-heterocyclic compounds suggests that the HOMO would likely be distributed across the electron-rich indazole ring and the amine substituent, while the LUMO would be spread across the aromatic system. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data from DFT Calculations

| Parameter | Description | Significance for Reactivity |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a better electron donor. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a better electron acceptor. |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an excellent tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map:

Red regions indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack.

Blue regions indicate areas of low electron density (positive potential) and are susceptible to nucleophilic attack.

Green and yellow regions represent intermediate or neutral potential. researchgate.net

For this compound, an MEP map generated via DFT would be expected to show negative potential (red/yellow) around the nitrogen atoms of the pyrazole (B372694) ring and the nitrogen of the C4-amine group, as these are lone-pair rich regions. The hydrogen atoms of the amine group would exhibit a positive potential (blue), making them sites for hydrogen bonding interactions. nih.govresearchgate.net Such maps are crucial for understanding how the molecule might interact with biological targets like enzymes or receptors. researchgate.net

Quantum mechanical calculations can accurately predict spectroscopic data, which can then be compared with experimental results for structural validation. DFT methods are widely used to calculate the vibrational frequencies that correspond to infrared (IR) and Raman spectra. researchgate.net Each calculated frequency can be animated to visualize the specific atomic motions (stretching, bending, wagging) of a particular vibrational mode.

For this compound, theoretical vibrational analysis would identify characteristic frequencies for:

N-H stretching and bending modes of the amine group.

C-H stretching of the methyl group and the aromatic ring.

Stretching modes of the indazole ring system (C=C, C-N, N-N).

The C-Br stretching vibration, typically found at lower wavenumbers.

This theoretical spectrum serves as a powerful predictive tool in the absence of experimental data and aids in the interpretation of empirical spectra when available.

From the HOMO and LUMO energies derived from DFT, a set of global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. researchgate.netdergipark.org.tr These descriptors provide a more nuanced understanding of reactivity than the HOMO-LUMO gap alone.

Table 3: Key Reactivity Descriptors from Conceptual DFT

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

These parameters are invaluable for comparing the reactivity of a series of related compounds and for analyzing potential reaction pathways by modeling transition states and calculating activation energies. researchgate.net

Conformational Analysis and Energy Landscape Exploration

Even for a relatively rigid molecule like this compound, some conformational flexibility exists, primarily concerning the orientation of the amine group at the C4 position. Computational methods can be used to perform a potential energy surface scan by systematically rotating the C-N bond of the amine group to identify the most stable (lowest energy) conformation. This analysis also considers the potential for tautomerism, where a hydrogen atom shifts its position. While the 1H-indazole tautomer is generally more stable than the 2H form, computational analysis can quantify the energy difference between possible tautomers and determine their relative populations at equilibrium. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While QM calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations model the dynamic behavior of a molecule over time. MD simulations are particularly useful for understanding how a molecule behaves in a biological environment, such as in water or bound to a protein. rsc.org

For this compound, an MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water) and calculating the forces between all atoms over a series of very short time steps. This simulation can reveal:

Solvent Effects: How water molecules arrange around the solute and form hydrogen bonds, particularly with the amine and indazole nitrogen atoms.

Dynamic Flexibility: The fluctuation of bonds and angles around their equilibrium values.

Interaction Dynamics: If simulated with a larger biological molecule, MD can show how the compound binds to and unbinds from a receptor pocket, providing insights into its mechanism of action.

Force fields for such simulations can be generated using services like the Automated Topology Builder (ATB), which has been used for related indazole compounds. uq.edu.au

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1H-indazole |

Molecular Docking and Protein-Ligand Interaction Prediction for Mechanistic Insight

While specific molecular docking studies exclusively featuring this compound are not extensively detailed in the public domain, the broader class of indazole derivatives has been the subject of numerous computational investigations against various protein targets. These studies provide a foundational understanding of how the indazole scaffold interacts with biological macromolecules, offering inferential knowledge applicable to this compound.

The general mechanism of action for indazole derivatives often involves their interaction with the active sites of enzymes, such as kinases, or with receptors. The indazole ring system, with its hydrogen bond donors and acceptors, is crucial for anchoring the molecule within a binding pocket. For this compound, the 4-amino group and the nitrogen atoms of the indazole core are predicted to be key sites for forming hydrogen bonds with amino acid residues.

In a representative, albeit general, docking scenario with a protein kinase, the following interactions could be anticipated for this compound:

Hydrogen Bonding: The 4-amino group could act as a hydrogen bond donor to an acceptor residue (e.g., the backbone carbonyl of a glutamate (B1630785) or aspartate). The N1 or N2 atoms of the indazole ring could act as hydrogen bond acceptors from donor residues (e.g., the backbone amide of a cysteine or valine).

Halogen Bonding: The bromine atom at the 6-position can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. This can contribute significantly to the binding affinity and selectivity.

Hydrophobic Interactions: The methyl group at the 3-position and the benzene (B151609) ring of the indazole core can engage in hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine, further stabilizing the protein-ligand complex.

A hypothetical representation of such interactions is provided in the table below, based on common kinase inhibitor binding modes.

| Protein Target (Hypothetical) |

Note: The data in this table is illustrative and based on general principles of molecular docking for indazole derivatives. Specific experimental or computational validation for this compound is required for confirmation.

Quantitative Structure-Activity Relationship (QSAR) Modeling Frameworks

QSAR studies are instrumental in correlating the structural properties of a series of compounds with their biological activities. For indazole derivatives, QSAR models have been developed to predict their efficacy as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.net

Development of 2D and 3D QSAR Models for Predictive Design

2D-QSAR: In a typical 2D-QSAR study of indazole analogs, descriptors such as topological indices, electronic properties (e.g., partial charges), and physicochemical parameters (e.g., logP) would be calculated. A multiple linear regression (MLR) or partial least squares (PLS) analysis would then be used to derive an equation that links these descriptors to the observed biological activity (e.g., pIC50). For a series of indazole derivatives, a 2D-QSAR model might take the following general form:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

3D-QSAR: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding by considering the 3D arrangement of steric and electrostatic fields around the molecules. For a set of aligned indazole derivatives, these models generate contour maps that highlight regions where modifications to the structure would likely enhance or diminish activity.

A hypothetical summary of statistical parameters for a 3D-QSAR model on a series of indazole kinase inhibitors is presented below.

| QSAR Model Type |

Note: This table represents typical statistical outcomes for 3D-QSAR studies on kinase inhibitors and is not specific to this compound.

Identification of Key Structural Attributes Influencing Mechanistic Activity

Based on general QSAR studies of indazole derivatives, several structural features are consistently identified as being crucial for biological activity. researchgate.net These attributes are directly relevant to understanding the potential of this compound.

The Indazole Scaffold: The core heterocyclic ring system is a critical pharmacophore, providing the necessary geometry for interaction with target proteins.

Substituents on the Benzene Ring: The nature and position of substituents on the phenyl portion of the indazole ring significantly modulate activity. The bromine atom at the 6-position in this compound likely influences electronic properties and can participate in specific interactions like halogen bonding, which can be a key determinant of affinity and selectivity.

The 4-Amino Group: The primary amine at the 4-position is a potent hydrogen bond donor, a feature often essential for anchoring ligands into the active site of kinases and other enzymes.

The 3-Methyl Group: The methyl group at the 3-position can contribute to hydrophobic interactions and may also influence the electronic nature of the indazole ring system, thereby affecting its binding properties.

Mechanistic Investigations of Biological Interactions Molecular and Cellular Level

Elucidation of Molecular Target Interactions

The biological activity of 6-bromo-3-methyl-1H-indazol-4-amine and its analogs is primarily attributed to their direct interactions with molecular targets like enzymes and receptors.

The indazole core is a prominent feature in a multitude of enzyme inhibitors, particularly those targeting kinases and metabolic enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).

Kinase Inhibition: Indazole derivatives are extensively developed as kinase inhibitors. nih.gov The 1H-indazole-3-amine structure, in particular, is known to be an effective "hinge-binding" fragment, anchoring the inhibitor to the ATP-binding site of kinases. nih.gov This interaction is crucial for the activity of drugs like Linifanib. nih.gov Research on various indazole analogs has demonstrated potent inhibition of several kinase families. For instance, derivatives have been synthesized and shown to inhibit Fibroblast Growth Factor Receptors (FGFRs), Aurora kinases, and Akt. nih.govbenthamdirect.comrsc.org The mechanism typically involves the indazole's nitrogen atoms forming hydrogen bonds with amino acid residues in the kinase hinge region, such as glutamate (B1630785) and alanine. nih.gov While specific kinetic data for this compound is not widely published, the inhibitory activities of closely related 3-methyl-1H-indazole and other substituted indazoles against various kinases have been documented. nih.govnih.gov For example, a series of 1H-indazole amide derivatives showed potent activity against ERK1/2. nih.gov

Table 1: Inhibitory Activity of Selected Indazole Derivatives against Various Kinases This table presents data for structurally related compounds to illustrate the potential of the indazole scaffold.

| Compound Class | Target Kinase | IC₅₀ Value | Reference |

|---|---|---|---|

| 1H-Indazole-based derivatives | FGFR1-3 | 0.8–90 µM | nih.gov |

| 1H-Indazole amide derivatives | ERK1/2 | 9.3 - 25.8 nM | nih.gov |

| 1H-Indazole-3-amine derivative (Compound 6o) | Against K562 cell line | 5.15 µM | nih.govresearchgate.net |

| 3-Methyl-1H-indazole derivatives | BRD4-BD1 | Potent Affinity | nih.gov |

| 1H-Indazole derivative (Compound 109) | EGFR T790M | 5.3 nM | nih.gov |

IDO1 and TDO Inhibition: IDO1 and TDO are heme-containing enzymes that catalyze the first and rate-limiting step of tryptophan catabolism. nih.gov Their overexpression in many cancers leads to an immunosuppressive tumor microenvironment. nih.govpatsnap.com The 1H-indazol-4-amine structure is specifically identified in patent literature as a scaffold for IDO inhibitors. google.com The mechanism of inhibition often involves the indazole core's nitrogen atoms coordinating with the iron atom at the center of the enzyme's heme group. nih.gov A novel series of imidazoisoindoles, which share structural similarities, were identified as highly potent dual IDO/TDO inhibitors. nih.gov

While enzyme inhibition is the most studied mechanism for indazoles, some derivatives have been characterized as receptor antagonists. For example, a series of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas were investigated as potent antagonists for the Transient Receptor Potential Vanilloid-1 (TRPV1) channel, a key target in pain signaling. researchgate.net Binding assays revealed that these compounds could achieve high-affinity antagonism, with Ki values as low as 0.4-0.5 nM. researchgate.net

Molecular docking studies are frequently used to characterize the interactions between indazole ligands and their target receptors or enzymes. Such studies on indazole-based kinase inhibitors have revealed key binding modes, where the indazole core forms crucial hydrogen bonds with hinge region amino acids of the kinase. nih.gov Similarly, modeling of TRPV1 antagonists indicated that specific substitutions on the indazole ring made important hydrophobic interactions within the receptor's binding pocket. researchgate.net For the related compound class of SERCA2a modulators, an indazole analog was found to be ineffective, highlighting the critical role of specific heteroatom placement for target engagement. acs.org

To quantify the binding affinities and thermodynamics of indazole derivatives to their protein targets, various biophysical techniques are employed. For compounds related to this compound, methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are suggested for validating target engagement and quantifying binding affinities. These techniques provide direct measurement of the binding constant (KD), stoichiometry, and thermodynamic parameters of the interaction.

NMR spectroscopy is another powerful tool used for the structural characterization of indazole derivatives and can also be used in titration experiments to map the binding site and determine binding affinities by monitoring chemical shift perturbations upon ligand binding. nih.gov Additionally, Forster resonance energy transfer (FRET)-based binding competition assays have been utilized to determine the IC₅₀ values of indazole derivatives against targets like cyclin-dependent kinase 8 (CDK8). nih.gov

Modulation of Cellular Signaling Pathways

By inhibiting specific enzymes or binding to receptors, this compound and its analogs can profoundly modulate intracellular signaling cascades.

As potent inhibitors of various protein kinases, indazole derivatives are direct modulators of protein phosphorylation cascades. nih.gov Kinases such as Akt, ERK, and FGFR are central nodes in signaling pathways that control cell growth, proliferation, and survival. nih.govrsc.orgnih.gov By blocking the ATP-binding site of these kinases, indazole inhibitors prevent the transfer of a phosphate (B84403) group to downstream substrate proteins, thereby halting the signal transduction cascade.

An interesting phenomenon was observed with active site inhibitors of Akt, where inhibition paradoxically led to the hyperphosphorylation of Akt itself, highlighting the complex feedback mechanisms within these pathways. rsc.org A study focused on 1H-indazole-3-amine derivatives found that a lead compound induced apoptosis and affected the cell cycle, possibly through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway, which are intricately linked to phosphorylation events. nih.govresearchgate.net

The modulation of cellular signaling by indazole derivatives ultimately translates into changes in gene expression. This can occur through several mechanisms.

Via Epigenetic Reader Inhibition: A series of 3-methyl-1H-indazole derivatives were designed as inhibitors of Bromodomain-containing Protein 4 (BRD4), an epigenetic 'reader'. nih.gov BRD4 recognizes acetylated lysine (B10760008) residues on histones and recruits transcriptional machinery to promote the expression of genes, including oncogenes like c-Myc, NF-κB, and Bcl-2. nih.gov By inhibiting BRD4, these indazole compounds were shown to effectively suppress the expression of the downstream c-Myc protein, demonstrating a direct link to the regulation of gene expression. nih.gov

Via IDO1 Pathway Inhibition: Inhibition of the IDO1 enzyme also leads to downstream regulation of gene expression. The depletion of tryptophan and the production of its catabolite, kynurenine, have significant signaling consequences. Kynurenine can act as a ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor that can modulate immune responses. frontiersin.org By inhibiting IDO1, indazole compounds prevent the production of kynurenine, thereby blocking AHR-mediated gene expression changes and helping to restore an active immune response. patsnap.com Furthermore, tryptophan starvation itself can activate the GCN2 kinase stress response, which leads to a shutdown of the expression of certain genes. nih.gov

Cell Cycle Modulation Mechanisms (e.g., G2/M arrest induction pathways)

A thorough review of published scientific literature reveals no specific studies investigating the cell cycle modulation mechanisms of this compound. Consequently, there is no available data detailing its potential to induce cell cycle arrest, such as at the G2/M checkpoint, or the specific signaling pathways that might be involved.

Mechanisms of Apoptosis Induction

There is currently no published research detailing the mechanisms of apoptosis induction by this compound. Investigations into its ability to trigger programmed cell death and the associated molecular pathways, such as the activation of caspases or the involvement of the Bcl-2 family of proteins, have not been reported in the scientific literature.

Investigation of Specific Cellular Processes Impacted by the Compound

Assessment of Subcellular Localization and Uptake Mechanisms

Detailed studies on the subcellular localization and cellular uptake mechanisms of this compound are not available in the current body of scientific literature. nih.gov Therefore, information regarding how this compound enters cells and where it accumulates within subcellular compartments has not been experimentally determined.

Mechanistic Studies on Cellular Stress Responses (e.g., ROS generation pathways)

No mechanistic studies have been published concerning the impact of this compound on cellular stress responses. Research into its potential to induce oxidative stress through the generation of reactive oxygen species (ROS) or to activate other cellular stress pathways has not been documented.

Off-Target Interaction Analysis at the Molecular Level

An analysis of off-target interactions at the molecular level for this compound has not been reported in the scientific literature. While related indazole derivatives have been studied as kinase inhibitors, a specific profile of the off-target molecular interactions for this compound is not available.

Structure Activity Relationship Sar Studies for Mechanistic Elucidation

Design Principles for SAR Studies of Indazole Derivatives

The design of SAR studies for indazole derivatives is a systematic process guided by established medicinal chemistry principles. The goal is to explore the chemical space around a lead compound to understand which structural modifications lead to improved biological activity.

Key design principles include:

Scaffold Hopping and Core Modification : While the indazole ring is the core, slight modifications or hopping to a related heterocyclic system can be explored. However, for a focused SAR study, the indazole core is typically maintained as the central pharmacophoric element. nih.govresearchgate.net

Substituent Modification : The primary strategy involves systematically altering the substituents at various positions on the indazole ring. For 6-bromo-3-methyl-1H-indazol-4-amine, key positions for modification are 1 (N-H), 3 (methyl), 4 (amine), and 6 (bromo).

Positional Isomerism : The effect of moving a substituent to a different position on the ring is investigated. For example, the biological activity of a 6-bromo derivative might be compared to its 5-bromo or 7-bromo counterparts.

Bioisosteric Replacement : This involves replacing functional groups with other groups that have similar physical or chemical properties but may alter biological activity. For instance, the bromine at C6 could be replaced with chlorine, a trifluoromethyl group, or a cyano group to probe the role of electronics and sterics.

Computational Guidance : Modern drug design often employs computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, to guide the synthesis of new analogues. longdom.orgnih.gov These methods can predict how proposed structural changes might affect the binding of the molecule to its biological target.

Systematic Chemical Modification and Analogue Synthesis for SAR Probing

To probe the SAR of this compound, medicinal chemists would synthesize a library of analogues by systematically modifying each part of the molecule.

Modifications at the N1-position: The nitrogen at position 1 of the indazole ring is a common site for modification. Starting with the parent compound where this position is an N-H, analogues can be synthesized by introducing various alkyl or aryl groups. For example, benzylation of the indazole nitrogen has been a common strategy in the synthesis of related compounds. nih.gov

Modifications at the C3-position: The methyl group at the C3 position is a key site for exploration. Studies on other indazole-based inhibitors have shown that this position is tolerant to modifications and can significantly influence potency. researchgate.net

Size Variation : Analogues could be synthesized where the methyl group is replaced by hydrogen, an ethyl group, or a larger alkyl chain to probe the steric requirements of the binding pocket.

Introduction of Functionality : The methyl group could be replaced with functionalized moieties like hydroxymethyl or methoxymethyl to explore potential new hydrogen bonding interactions. nih.gov

Modifications at the C4-position: The amine group at C4 is a critical functional group, likely involved in key hydrogen bonding interactions with the target protein.

Acylation/Sulfonylation : Converting the amine to various amides or sulfonamides introduces different electronic and steric profiles.

Alkylation : Synthesis of N-methyl or N,N-dimethyl analogues can probe the importance of the N-H protons for hydrogen bonding.

Modifications at the C6-position: The bromine atom at C6 is a significant feature, influencing the compound's electronic properties and potentially participating in halogen bonding.

Halogen Exchange : A series of analogues replacing bromine with fluorine, chlorine, or iodine would be synthesized to understand the effect of halogen size and electronegativity.

Other Substituents : Replacing the bromo group with electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., cyano) can clarify the role of electronic effects on activity. mdpi.com

The synthesis of such analogues often involves multi-step sequences, potentially utilizing cross-coupling reactions like the Suzuki coupling to introduce diverse groups at the bromo-position. mdpi.comnih.gov

Identification of Key Pharmacophoric Elements and Structural Determinants

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the indazole class, several key pharmacophoric elements have been identified through extensive research. nih.govdundee.ac.uk

For this compound, the key elements are:

The Indazole Scaffold : The bicyclic aromatic ring system serves as the fundamental scaffold, correctly positioning the substituents in three-dimensional space to interact with the target. nih.gov

The C4-Amine Group : This group is a potent hydrogen bond donor and acceptor. In many kinase inhibitors, for example, the N-H of an indazole amine forms a crucial hydrogen bond with the "hinge region" of the enzyme's active site. mdpi.com

The C6-Bromo Substituent : The bromine atom is a bulky, lipophilic group that can engage in favorable van der Waals or halogen bonding interactions within a hydrophobic pocket of the target protein. Its electron-withdrawing nature also modulates the electronics of the entire ring system.

The C3-Methyl Group : This group can provide beneficial steric interactions, fitting into a specific sub-pocket of the target. Its presence can also block metabolic attack at the C3 position, potentially improving the compound's pharmacokinetic profile. researchgate.netnih.gov

Pharmacophore mapping, often done with computational software, can generate hypotheses that combine these features to guide the design of new, potent inhibitors. nih.gov

Correlation of Structural Variations with Changes in Molecular Interaction and Biological Mechanism

The core of SAR analysis lies in correlating the specific structural changes made to the lead compound with the resulting changes in biological activity. This is typically quantified by measuring parameters like the half-maximal inhibitory concentration (IC₅₀) against a specific target.

The table below provides a representative example of how SAR data for analogues of this compound might be presented.

| Analogue | Modification from Parent Compound | Hypothetical IC₅₀ (nM) | Inferred Interaction Change |

|---|---|---|---|

| Parent | 6-Br, 3-Me, 4-NH₂ | 50 | Baseline activity |

| Analogue 1 | 6-Cl, 3-Me, 4-NH₂ | 75 | Reduced halogen bonding/lipophilic interaction |

| Analogue 2 | 6-H, 3-Me, 4-NH₂ | 500 | Loss of key halogen bond or hydrophobic interaction |

| Analogue 3 | 6-Br, 3-H, 4-NH₂ | 250 | Loss of beneficial steric interaction in C3-pocket |

| Analogue 4 | 6-Br, 3-Me, 4-NHMe | 100 | Slight disruption of optimal hydrogen bonding network |

Data is hypothetical and for illustrative purposes based on general SAR principles for indazoles.

The presence and nature of the halogen at C6 are critical for potency, suggesting a key interaction in a hydrophobic pocket, possibly involving halogen bonding.

The methyl group at C3 provides a significant boost in activity compared to a simple hydrogen, indicating it occupies a favorable pocket. nih.gov

Modification of the C4-amine group is generally detrimental, confirming its role as a primary hydrogen bonding element.

These correlations between structure and activity help build a detailed model of how the compound binds to its target, elucidating the biological mechanism at a molecular level.

Development of Predictive SAR Models to Guide Further Research

To leverage the data generated from SAR studies, researchers often develop predictive computational models, most notably Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models establish a mathematical relationship between the chemical properties of the synthesized compounds and their biological activities.

2D-QSAR: These models correlate activity with 2D properties like molecular weight, hydrophilicity, and hydrogen bond counts. researchgate.net

3D-QSAR: These more advanced models, like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information. nih.govgrowingscience.com They generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity:

Steric Maps : Show where bulky groups increase or decrease activity.

Electrostatic Maps : Indicate where positive or negative charges are preferred.

Hydrophobic Maps : Highlight regions where lipophilic groups enhance binding.

For the this compound series, a 3D-QSAR model could reveal a contour map showing a sterically favorable region near C3 (confirming the benefit of the methyl group) and a region favorable for a bulky, electronegative group at C6 (explaining the role of bromine). researchgate.net

| Model Type | Key Descriptors Used | Predictive Goal |

|---|---|---|

| 2D-QSAR | LogP (hydrophobicity), Molecular Weight, Hydrogen Bond Donors/Acceptors | Predict activity based on whole-molecule properties |

| 3D-QSAR (CoMFA/CoMSIA) | Steric Fields, Electrostatic Fields, Hydrophobic Fields | Provide a 3D map of favorable/unfavorable regions for modification |

These statistically validated models (often with high q² and r² values) serve as powerful predictive tools. longdom.orgresearchgate.net They allow chemists to prioritize the synthesis of only the most promising new analogues, saving significant time and resources and accelerating the discovery of compounds with improved therapeutic potential.

Advanced Analytical Methodologies for Research Applications

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of non-volatile compounds like 6-bromo-3-methyl-1H-Indazol-4-amine. In the context of its synthesis and purification, HPLC is primarily used for two critical applications: purity assessment of the final product and real-time monitoring of reaction progress.

For purity assessment, a validated HPLC method can separate the target compound from starting materials, reagents, intermediates, and potential side-products. A typical setup involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set at a wavelength where the indazole core exhibits strong absorbance. The purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.

During synthesis, HPLC allows chemists to track the consumption of reactants and the formation of the product over time. Small aliquots of the reaction mixture are periodically withdrawn, quenched, and injected into the HPLC system. This monitoring helps in optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize impurity formation. For instance, in the synthesis of a related compound, 6-bromo-3-(1-methyl-4-piperidinyl)-1H-indazole, preparative HPLC with a silica (B1680970) gel column was used for purification, highlighting the technique's utility in isolating the desired product. prepchem.com

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | To elute compounds with a wide range of polarities. |

| Gradient | 5% B to 95% B over 20 minutes | Ensures separation of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Provides optimal separation and peak shape. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 254 nm | Detection of the aromatic indazole ring system. |

| Injection Vol. | 10 µL | Standard volume for analytical injections. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. While this compound itself has a relatively high boiling point and may require derivatization for GC analysis, GC-MS is invaluable for analyzing the reaction environment. It can detect and quantify volatile starting materials, residual solvents (e.g., THF, DMF), and volatile byproducts that may be formed during the synthesis.

In a typical GC-MS analysis, the sample is injected into a heated inlet, which vaporizes the volatile components. These components are then separated based on their boiling points and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. nih.gov This is particularly useful for identifying unexpected byproducts or confirming the absence of residual solvents in the final product, which is critical for quality control. For example, in syntheses involving similar heterocyclic compounds, GC-MS has been used to monitor the crude reaction mixture to assess the ratio of isomers formed. chemrxiv.org

Table 2: Potential Volatile Compounds in Synthesis and their GC-MS Signatures

| Compound | Potential Role | Typical Mass Fragments (m/z) |

| Iodomethane | Reagent (Methylation) | 142 (M+), 127, 15 |

| Tetrahydrofuran (THF) | Solvent | 72 (M+), 42, 71 |

| Dimethylformamide (DMF) | Solvent | 73 (M+), 44, 29 |

| Toluene | Recrystallization Solvent | 92 (M+), 91, 65 |

Capillary Electrophoresis for Charged Species Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. Given that this compound possesses a basic amine group, it can be protonated to form a positively charged species, especially in acidic conditions. CE is an ideal method for analyzing such charged molecules.

The technique can be employed to assess the purity of the compound from an ionic perspective, separating the protonated target molecule from other charged impurities or precursors. It is particularly sensitive for the detection of halide impurities, such as bromide ions (Br-), which might be present from the starting materials or as a result of degradation. nih.gov The separation is performed in a narrow-bore fused-silica capillary filled with a background electrolyte. The speed and resolution of CE make it a valuable tool for quality control and for studying the ionic characteristics of the compound in various buffer systems.

Coupled Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

The synthesis of substituted indazoles can often lead to complex mixtures containing the desired product, isomers, unreacted starting materials, and various byproducts. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally powerful tool for unraveling such complex mixtures. nih.govnih.gov It combines the superior separation capabilities of HPLC with the high sensitivity and structural identification power of tandem mass spectrometry. nih.gov

In an LC-MS/MS workflow, the sample is first separated by the LC system. The eluent is then directed into the mass spectrometer, where molecules are ionized (e.g., via electrospray ionization, ESI). A specific ion of interest (a precursor ion), such as the protonated molecular ion of this compound ([M+H]+), is selected and fragmented. The resulting product ions are then detected. This process provides a high degree of certainty in compound identification, even for components present at very low levels. mdpi.comyoutube.com The technique is crucial for definitively identifying isomers, which may have identical molecular weights but different fragmentation patterns or LC retention times, and for characterizing unknown impurities. nih.gov

Table 3: Hypothetical LC-MS/MS Analysis of a Synthesis Mixture

| Compound | Expected [M+H]⁺ (m/z) | Retention Time (min) | Key Product Ions (m/z) |

| This compound | 226.0/228.0 | 8.5 | 211/213, 184/186, 132 |

| 6-bromo-1H-Indazol-4-amine (Precursor) | 212.0/214.0 | 7.2 | 133, 105 |

| Isomeric Byproduct (e.g., 4-bromo) | 226.0/228.0 | 9.1 | (Different pattern from target) |

Note: The isotopic pattern of bromine (79Br/81Br) results in two molecular ion peaks with a ~1:1 ratio, separated by 2 Da.

Application of In Situ Spectroscopic Techniques for Reaction Pathway Monitoring

Understanding a reaction mechanism and kinetics is fundamental to process optimization and control. In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, allow for real-time monitoring of a chemical reaction as it happens, without the need for sampling. nih.govbirmingham.ac.uk